molecular formula C15H15BrN2O2 B501517 N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B501517
M. Wt: 335.2g/mol
InChI Key: OPIXWLKHBKACPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that features a brominated pyridine ring and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of 3-(4-methoxyphenyl)propanamide: This intermediate is synthesized by reacting 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction and subsequent acylation.

    Coupling Reaction: The final step involves coupling the brominated pyridine with the 3-(4-methoxyphenyl)propanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The brominated pyridine ring and methoxyphenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-fluoro-2-pyridinyl)-3-(4-methoxyphenyl)propanamide
  • N-(5-iodo-2-pyridinyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methoxy group on the phenyl ring can affect the compound’s solubility and overall pharmacokinetic properties.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.2g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H15BrN2O2/c1-20-13-6-2-11(3-7-13)4-9-15(19)18-14-8-5-12(16)10-17-14/h2-3,5-8,10H,4,9H2,1H3,(H,17,18,19)

InChI Key

OPIXWLKHBKACPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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